6-Methoxypurine

概要

説明

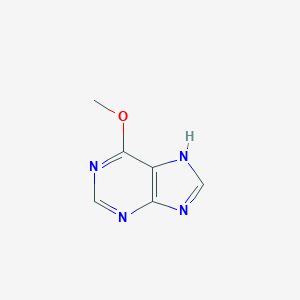

6-Methoxypurine is a purine derivative with the chemical formula C6H6N4O. It is known for its unique heterocyclic structure, comprising a fused pyrimidine ring and an imidazole ring. This compound is extensively studied in biochemistry and has various applications in scientific research and pharmaceutical industries .

準備方法

The synthesis of 6-Methoxypurine typically involves the conversion of 6-chloropurine to this compound. One common method includes the use of sodium methoxide in methanol at room temperature, which results in a high yield of this compound . Another method involves the use of 2-amino-6-methoxypurine as a starting material, followed by silylation protection and subsequent reactions to obtain the desired compound .

化学反応の分析

1.2. Alkaline Methoxylation of 6-Chloropurine

6-Methoxypurine is synthesized by substituting chlorine in 6-chloropurine with methoxide:

-

Reagents : NaOMe/MeOH or NaOH/MeOH-H₂O at RT.

-

Side reaction : Refluxing with NaOH produces hypoxanthine derivatives via hydrolysis .

1.3. Cyanopurine Conversion

6-Cyanopurines react with methanol under mild conditions:

-

Kinetic product : 6-Methoxyformimidoylpurine (via nucleophilic addition to the cyano group).

-

Thermodynamic product : this compound (via substitution at C6, requiring DBU catalyst and 78°C) .

2.1. Acidic Hydrolysis

Under acidic conditions (0.1 M HCl), 6-methoxy-9-methylpurine undergoes complex degradation:

| Product | Yield (%) |

|---|---|

| Methyl 5-amino-1-methylimidazole-4-carboxylate | 70 |

| 9-Methylhypoxanthine | 30 |

| Mechanism : Protonation at N1/N7 forms a dication intermediate, leading to imidazole ring opening . |

2.2. Alkaline Stability

-

O→N Methyl migration occurs at concentrations >0.2 M, forming 7,9-dimethylpurinium chloride .

-

Hypoxanthine formation : Refluxing with NaOH/MeOH-H₂O converts this compound to hypoxanthine derivatives .

3.1. Phosphorylation by Viral Kinases

-

VZV thymidine kinase efficiently phosphorylates ara-M (Kₘ = 12 µM), enabling its antiviral activity .

-

Mammalian kinases (e.g., adenosine kinase) show negligible activity toward ara-M, ensuring selectivity .

3.2. Antiviral Potency

| Compound | IC₅₀ vs. VZV (µM) | Cytotoxicity (EC₅₀, µM) | Selectivity Index |

|---|---|---|---|

| This compound arabinoside | 0.5–3 | >100 | >30 |

| Acyclovir | 2–10 | >100 | >10 |

| Key finding : Ara-M is 10–30x more potent than acyclovir against VZV . |

4.1. 2'-Ester Prodrugs

To enhance oral bioavailability, 2'-esters of ara-M were synthesized:

| Ester Chain | Water Solubility (mM) | Urinary Recovery (%) |

|---|---|---|

| Valerate | 107 | 15.2 |

| Hexanoate | 23 | 16.8 |

| Octanoate | 4.5 | 14.1 |

| Optimal candidate : Valerate ester (balance of solubility and stability) . |

科学的研究の応用

6-Methoxypurine is widely utilized in scientific research due to its versatility. It serves as a valuable probe for investigating protein structure and function, facilitating a deeper understanding of these essential biomolecules . Researchers have also harnessed its potential as a substrate for enzymatic reactions, amplifying its significance in biochemical studies . Additionally, it has been used in the synthesis of antiviral compounds and has shown cytotoxic activity in certain derivatives .

作用機序

While the precise mechanism of action of 6-Methoxypurine is not entirely elucidated, it is hypothesized to interact with proteins through various means, including hydrogen bonding, electrostatic interactions, and covalent bonds . These interactions may involve hydrophobic interactions, van der Waals forces, and pi-pi stacking interactions, contributing to its effects on protein function and stability .

類似化合物との比較

6-Methoxypurine can be compared with other purine derivatives such as 6-methoxyguanine and 6-chloropurine. While 6-methoxyguanine has shown specific antiviral activity, 6-chloropurine is often used as a starting material for synthesizing this compound . The unique methoxy group on the purine base of this compound contributes to its distinct chemical properties and biological activities .

Similar compounds include:

- 6-Methoxyguanine

- 6-Chloropurine

- 2-Amino-6-methoxypurine

These compounds share structural similarities but differ in their specific chemical and biological properties, highlighting the uniqueness of this compound .

生物活性

6-Methoxypurine is a purine derivative that has garnered attention for its biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, cytotoxic effects, antiviral properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of sodium methoxide with 6-chloropurine. This process results in various derivatives, including 2-chloro-6-methoxypurine. The structural modifications significantly influence the compound's biological activity, particularly its cytotoxicity against cancer cells .

Cytotoxic Activity

In Vitro Studies

Research has shown that this compound exhibits substantial cytotoxicity against various cancer cell lines. A study evaluated several substituted purines, including this compound, for their growth inhibition effects on cell lines such as T-47D (breast cancer), MDA-MB-468 (breast cancer), and MCF-7 (breast cancer). The results indicated that while some compounds were inactive at a concentration of 10 µM, others displayed significant growth inhibition:

| Cell Line | Growth Inhibition (%) at 10 µM |

|---|---|

| T-47D | -62 |

| MDA-MB-468 | -72 |

| MCF-7 | -49 |

The negative values indicate a percentage reduction in cell growth compared to control .

Dose-Response Relationships

Further investigation into the dose-response relationship revealed that certain derivatives of this compound had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1 to 4 µM across various cancer types, including leukemia, melanoma, and non-small cell lung cancer. For instance:

| Compound | GI50 (µM) | Cancer Type |

|---|---|---|

| Compound 5a | 1-2 | Various |

| Compound 14 | 2-3 | Leukemia, Melanoma |

| Compound 19 | 2-4 | Breast Cancer |

These findings underscore the potential of this compound as an anticancer agent .

Antiviral Activity

This compound arabinoside (ara-M) has been identified as a potent inhibitor of varicella-zoster virus (VZV). In vitro studies demonstrated that ara-M had an inhibitory concentration range of 0.5 to 3 µM against multiple strains of VZV, showcasing a selectivity that was significantly higher than other antiviral agents like acyclovir:

| Agent | IC50 (µM) | Selectivity Index |

|---|---|---|

| Ara-M | 0.5 - 3 | High |

| Acyclovir | >100 | Low |

The mechanism involves ara-M being phosphorylated efficiently by VZV-encoded thymidine kinase while showing minimal interaction with mammalian nucleoside kinases . This selectivity makes ara-M a candidate for further development as an antiviral therapy.

Pharmacokinetics and Therapeutic Applications

Nanoparticle Formulations

Recent advancements in drug delivery systems have enhanced the pharmacokinetic profile of this compound. Nanoparticle formulations have been developed to improve oral bioavailability and reduce systemic toxicity. In vivo studies demonstrated that these formulations could prolong survival in animal models of acute lymphoblastic leukemia (ALL), suggesting a promising avenue for clinical application .

Case Studies

Clinical observations have noted that patients receiving treatments involving derivatives of this compound experienced reduced side effects compared to traditional therapies. The improved absorption and lower toxicity profiles indicate the potential for safer therapeutic options in treating cancers and viral infections.

特性

IUPAC Name |

6-methoxy-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOILPRCCOREWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148041 | |

| Record name | 6-Methoxypurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-89-1 | |

| Record name | 6-Methoxy-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxypurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxypurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxypurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。